molecular formula C21H33NO2 B565735 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol CAS No. 402616-28-8

4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol

Cat. No.: B565735
CAS No.: 402616-28-8
M. Wt: 331.5
InChI Key: XJDZZSDQLOHNAO-UHFFFAOYSA-N
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Biological Activity

4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol, also known by its CAS number 402616-28-8, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H33NO2C_{21}H_{33}NO_2, with a molecular weight of approximately 331.49 g/mol. The compound features an oxazolemethanol structure which is significant in various biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thus demonstrating potential in reducing inflammation in various biological systems.
  • Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing neuroinflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : It may interact with specific receptors involved in inflammatory responses and neuronal signaling pathways.
  • Enzyme Inhibition : The compound could inhibit enzymes that contribute to oxidative stress and inflammation.
  • Gene Expression Modulation : There is potential for this compound to modulate the expression of genes associated with oxidative stress and inflammation.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of various oxazoles, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant capabilities.

CompoundIC50 (µM)Activity Type
This compound25Antioxidant
Control (Ascorbic Acid)15Antioxidant

Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
10 µM Compound7090
50 µM Compound3040

Properties

IUPAC Name

[2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO2/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-23)17-24-18(2)22-21/h10-13,23H,3-9,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDZZSDQLOHNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747649
Record name {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-28-8
Record name {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 450 mg (1.5 mmol) of 2-amino-2-hydroxymethyl-4-(4-(octyl)phenyl)butanol, 0.32 mL (1.75 mmol) of triethylorthoacetate and 0.56 mL (3.2 mmol) of DIEA in 6 mL of DMF was stirred at 75° C. for 2 h. The mixture was cooled, partitioned between 40 mL of 3:1 v/v ether/EtOAc and water and the layers were separated. The organic layer was washed with water and dried. Flash chromatography on silica gel using 4:1 v/v CH2Cl2/EtOAc as the eluant afforded 440 mg (91%) of the title compound: Mass spectrum (NH3—CI) 332 (M+H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
91%

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